molecular formula C16H19N5O B12343677 5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B12343677
M. Wt: 297.35 g/mol
InChI Key: FNFWMOGVWIVLPE-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, indole, and pyrazolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide typically involves multicomponent reactions (MCRs) that are known for their efficiency and sustainability . One common approach is the reaction of 1H-indole-3-carbaldehyde with cyclopropylamine and pyrazolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various enzymes and receptors, inhibiting their activity. This compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide is unique due to its combination of cyclopropyl, indole, and pyrazolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C16H19N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,8-10,14-15,17,19-20H,5-7H2,(H,21,22)/b18-9+

InChI Key

FNFWMOGVWIVLPE-GIJQJNRQSA-N

Isomeric SMILES

C1CC1C2CC(NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1CC1C2CC(NN2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.